1-(4-Nitrophenyl)-2-propoxyethan-1-one
Description
1-(4-Nitrophenyl)-2-propoxyethan-1-one is a nitroaromatic ketone derivative characterized by a nitrophenyl group attached to a propanone backbone substituted with a propoxy chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing nitro groups and ether linkages, influencing both reactivity and stability. Synthetically, it is typically prepared via nucleophilic substitution reactions, such as alkylation of 2-bromo-1-(4-nitrophenyl)ethan-1-one with propyl alcohol derivatives under basic conditions .
Properties
CAS No. |
61493-24-1 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-propoxyethanone |
InChI |
InChI=1S/C11H13NO4/c1-2-7-16-8-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
DPTGZRADVAPUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-propoxyethan-1-one typically involves the reaction of 4-nitrophenyl derivatives with propoxyethanone under controlled conditions. One common method involves the use of 4-nitrophenylacetohydrazonoyl bromide as a precursor, which is then reacted with propoxyethanone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-(4-Nitrophenyl)-2-propoxyethan-1-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-propoxyethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyethanone moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2-propoxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propoxyethanone moiety.
Scientific Research Applications
1-(4-Nitrophenyl)-2-propoxyethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-propoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The propoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
- (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4'-Nitrochalcone): Features a propenone (α,β-unsaturated ketone) group instead of the propoxyethanone moiety .
- 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one : Substitutes the phenyl group with a thienyl ring, introducing sulfur-based electronic effects .
- 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one: Contains a dimethylpentenone backbone, altering steric and electronic properties .
- Chloramphenicol analogs (e.g., 1-(4-nitrophenyl)-2-(N-methyl-dichloroacetamido)-propanol-1): Replace the ketone with an alcohol and amide group, enhancing antibacterial activity .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Nitrophenyl)-2-propoxyethan-1-one | C₁₁H₁₃NO₄ | 235.23 | Not reported | Nitrophenyl, ketone, ether |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | 253.25 | Not reported | Nitrophenyl, propenone, phenyl |
| 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one | C₁₃H₉NO₃S | 259.28 | 194–226 (derivatives) | Nitrophenyl, propenone, thienyl |
| 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one | C₁₃H₁₅NO₃ | 233.26 | Not reported | Nitrophenyl, enone, dimethyl |
- Thermal Stability : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 13a and 13b in ) exhibit high melting points (>340°C), attributed to strong intermolecular interactions from nitro and heterocyclic groups .
- Lipophilicity : The thienyl derivative () has a higher calculated LogP (3.20) compared to chalcones, suggesting enhanced membrane permeability .
- Solubility: Ether-containing compounds (e.g., 1-(4-Nitrophenyl)-2-propoxyethan-1-one) are more polar than propenone analogs, favoring solubility in alcohols and ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
